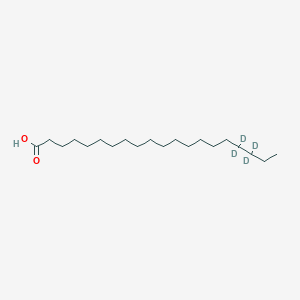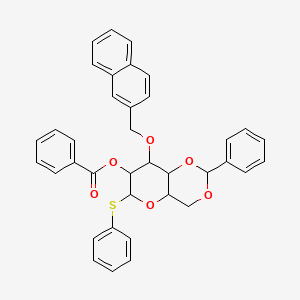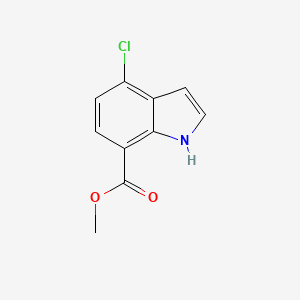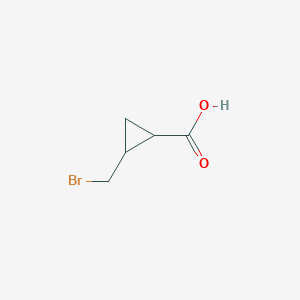
2-(Bromomethyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H7BrO2 It is a cyclopropane derivative where a bromomethyl group is attached to the cyclopropane ring, and a carboxylic acid group is also present
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the α-bromination of carbonyl compounds. For instance, the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) under basic conditions (Et3N) yields the desired product . This method is efficient and provides high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using molecular bromine or other brominating agents. The reaction conditions are optimized to ensure high purity and yield, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
2-(Bromomethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group under mild conditions to form substituted products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学研究应用
2-(Bromomethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Bromomethyl)cyclopropane-1-carboxylic acid involves its reactivity due to the presence of the bromomethyl group and the carboxylic acid group. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The carboxylic acid group can participate in acid-base reactions, forming salts and esters. These reactions are facilitated by the strain in the cyclopropane ring, which makes the compound more reactive.
相似化合物的比较
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-(Chloromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and properties.
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a hydroxymethyl group, which makes it more hydrophilic and less reactive in nucleophilic substitution reactions.
Uniqueness
2-(Bromomethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
属性
IUPAC Name |
2-(bromomethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQSHSVDKSNJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
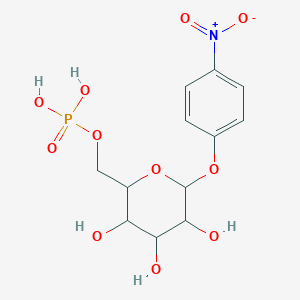
![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)
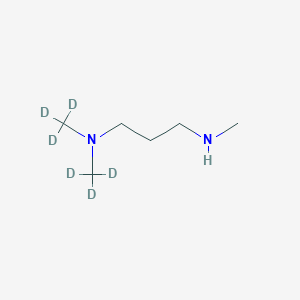
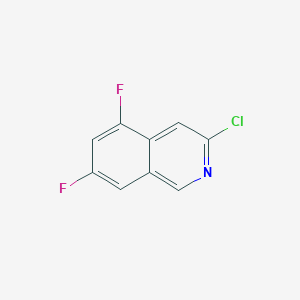
![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)

![[(3Z,10Z)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4E)-octa-2,4-dienoate](/img/structure/B12312617.png)
![2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B12312624.png)

